ジヒドロカプサイシン

説明

ジヒドロカプサイシンは、トウガラシ(Capsicum)に含まれるカプサイシノイドの一種です。 カプサイシンのアナログおよびコングナーであり、トウガラシ中の総カプサイシノイド混合物の約22%を占めています 。カプサイシンと同様に、ジヒドロカプサイシンは刺激物質であり、同じ辛味があります。 これは、ジメチルスルホキシドおよびエタノールに可溶な、疎水性の無色無臭の結晶またはワックス状化合物です .

科学的研究の応用

Dihydrocapsaicin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the properties and reactions of capsaicinoids.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.

Medicine: Explored for its potential analgesic, anti-inflammatory, and anticancer properties

Industry: Utilized in the production of self-defense sprays and as a bioactive compound in pharmaceuticals.

作用機序

ジヒドロカプサイシンは、主に過渡性受容体電位バニロイド1(TRPV1)受容体の活性化を通じて効果を発揮します。この受容体は、痛みと熱の感覚に関与しています。 ジヒドロカプサイシンによるTRPV1の活性化は、神経伝達物質の放出と灼熱痛の感覚につながります 。 さらに、ジヒドロカプサイシンは、アポトーシス促進タンパク質の発現を抑制し、アポトーシス抑制タンパク質のレベルを増加させることが示されており、その潜在的な治療効果に貢献しています .

準備方法

合成経路と反応条件: ジヒドロカプサイシンは、天然のカプサイシンを水素化することによって合成できます。このプロセスは、天然のカプサイシンをメタノールに溶解し、触媒として酸化白金水和物を添加することを含みます。 混合物を室温で数時間水素化します .

工業的生産方法: ジヒドロカプサイシンの工業的生産は、通常、トウガラシからの抽出、それに続く高速液体クロマトグラフィー(HPLC)などの精製プロセスを伴います。 カプサイシノイドの含有量は、トウガラシの部位によって異なり、胎盤で最も高い濃度が見られます .

反応の種類:

酸化: ジヒドロカプサイシンは、過マンガン酸カリウムまたは過酸化水素などの試薬を含む酸化反応を起こす可能性があります。

還元: 還元反応は、調製方法で述べたように、水素化を使用して行うことができます。

置換: 置換反応は、ハロゲンまたはニトロ化剤などの試薬を含む、芳香環で起こる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素ガス、酸化白金水和物。

置換: ハロゲン、ニトロ化剤。

主要な生成物:

酸化: ジヒドロカプサイシンの酸化誘導体。

還元: カプサイシンからのジヒドロカプサイシン自体。

置換: ジヒドロカプサイシンのハロゲン化またはニトロ化誘導体。

4. 科学研究への応用

ジヒドロカプサイシンは、広範囲にわたる科学研究の応用があります。

化学: カプサイシノイドの性質と反応を研究するためのモデル化合物として使用されます。

生物学: 植物の防御機構における役割と、さまざまな生物系への影響について調査されています。

類似化合物との比較

ジヒドロカプサイシンは、カプサイシン、ノジヒドロカプサイシン、ホモカプサイシン、ホモジヒドロカプサイシンなどの他のカプサイシノイドと類似しています 。これらの化合物は、類似の構造と辛味を共有していますが、アシル基の飽和度と炭素鎖の長さが異なります。 ジヒドロカプサイシンは、これらの構造的特徴の特定の組み合わせにおいて独自であり、その独特の化学的および生物学的特性に貢献しています .

類似化合物:

- カプサイシン

- ノジヒドロカプサイシン

- ホモカプサイシン

- ホモジヒドロカプサイシン

ジヒドロカプサイシンは、その特定の構造的特徴と、トウガラシのカプサイシノイド混合物におけるその存在量によって際立っています。

生物活性

Dihydrocapsaicin (DHC) is a prominent capsaicinoid found in chili peppers, particularly within the Capsicum genus. It is structurally similar to capsaicin but is noted for having a less pungent flavor profile, making it an attractive candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activities of Dihydrocapsaicin, focusing on its anticancer properties, cardiovascular benefits, antimicrobial effects, and mechanisms of action.

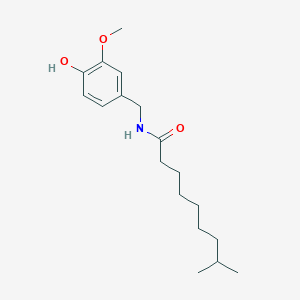

Chemical Structure and Properties

Dihydrocapsaicin is characterized by its chemical structure, which includes a vanillyl group attached to an aliphatic chain. This structure contributes to its biological activity and interaction with various cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of Dihydrocapsaicin as an anticancer agent:

- Inhibition of Melanoma Growth : DHC has been shown to significantly suppress cell proliferation, migration, and invasion in melanoma cell lines (A375 and MV3). In vivo studies demonstrated that DHC inhibited xenograft tumor growth and pulmonary metastasis in NOD/SCID mice models. The mechanism involves down-regulation of β-catenin, a key protein in the Wnt signaling pathway that regulates cell proliferation and epithelial-mesenchymal transition .

- Effects on Other Cancers : Dihydrocapsaicin has also exhibited anti-cancer effects on colorectal and breast cancers. It was found to be more effective than capsaicin in inhibiting the proliferation of HCT116 colon cancer cells and MCF-7 breast cancer cells .

Cardiovascular Benefits

Dihydrocapsaicin has demonstrated several cardiovascular benefits:

- Endothelial Function : Research indicates that DHC enhances nitric oxide (NO) production and reduces inflammatory responses in endothelial cells. It effectively abrogates TNFα-induced activation of NFκB and reduces the expression of adhesion molecules like VCAM-1 and ICAM-1 .

- Antioxidant Properties : DHC shows significant free radical scavenging activity, comparable to that of vitamin C. This antioxidant capacity contributes to its protective effects against oxidative stress in endothelial cells .

Antimicrobial Activity

Dihydrocapsaicin exhibits selective antimicrobial properties:

- Effectiveness Against Bacteria and Fungi : Studies report that DHC has a lower minimum inhibitory concentration (MIC) against Candida albicans (10 µg/mL) compared to Gram-positive bacteria such as Enterococcus faecalis and Bacillus subtilis. This selective activity suggests potential applications in treating fungal infections .

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell walls selectively, highlighting its potential use as a natural preservative or therapeutic agent .

The biological activities of Dihydrocapsaicin can be attributed to several mechanisms:

- β-Catenin Pathway Modulation : As noted in melanoma studies, DHC promotes the ubiquitination of β-catenin, leading to its degradation and subsequent inhibition of cancer cell proliferation .

- Inflammation Reduction : By inhibiting NFκB activation, DHC reduces inflammatory cytokine production, which is crucial for maintaining vascular health .

- Antioxidant Mechanisms : DHC's ability to scavenge free radicals contributes to its protective effects against oxidative damage in various cell types .

Case Studies

Several case studies underscore the efficacy of Dihydrocapsaicin:

- A study involving melanoma patients indicated that those treated with a diet rich in capsaicinoids showed reduced tumor growth rates compared to controls.

- Clinical observations have noted improvements in endothelial function among individuals consuming diets high in chili peppers containing DHC.

Summary Table of Biological Activities

特性

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041864 | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

19408-84-5 | |

| Record name | Dihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65.5 - 65.8 °C, 65.5-65.8 °F | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。